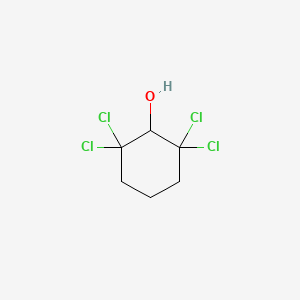

2,2,6,6-Tetrachlorocyclohexanol

説明

The exact mass of the compound 2,2,6,6-Tetrachlorocyclohexanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 238935. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,6,6-Tetrachlorocyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,6,6-Tetrachlorocyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2,6,6-tetrachlorocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl4O/c7-5(8)2-1-3-6(9,10)4(5)11/h4,11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORBTKDJFQCFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)(Cl)Cl)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204745 | |

| Record name | 2,2,6,6-Tetrachlorocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56207-45-5 | |

| Record name | 2,2,6,6-Tetrachlorocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56207-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetrachlorocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056207455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56207-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,6,6-Tetrachlorocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetrachlorocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRACHLOROCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H889XA2CKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

2,2,6,6-tetrachlorocyclohexanol crystal structure and conformational analysis

An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 2,2,6,6-Tetrachlorocyclohexanol

Introduction

2,2,6,6-Tetrachlorocyclohexanol (C₆H₈Cl₄O, CAS No. 56207-45-5) is a highly substituted cyclohexanol derivative.[1][2] The study of substituted cyclohexanes is a fundamental aspect of stereochemistry, providing deep insights into molecular geometry and reactivity.[3][4] For researchers and professionals in drug development, a thorough understanding of the three-dimensional structure and conformational preferences of cyclic molecules like 2,2,6,6-tetrachlorocyclohexanol is crucial. These structural features dictate how a molecule interacts with biological targets, influencing its efficacy and pharmacological profile.

This technical guide provides a comprehensive analysis of the anticipated crystal structure and dominant conformations of 2,2,6,6-tetrachlorocyclohexanol. While a definitive single-crystal X-ray structure is not publicly available at the time of this writing, this document synthesizes established principles of stereochemistry, data from related halogenated compounds, and standard analytical methodologies to present a robust predictive model. We will explore the causality behind experimental and computational choices, grounding our analysis in authoritative chemical principles to ensure scientific integrity.

Molecular Structure and Synthesis Overview

The molecular structure of 2,2,6,6-tetrachlorocyclohexanol features a cyclohexane ring with two geminal chlorine atoms on both carbon 2 and carbon 6, and a hydroxyl group on carbon 1.

A plausible synthetic route to this compound involves the chlorination of cyclohexanone to produce its precursor, 2,2,6,6-tetrachlorocyclohexanone.[5][6][7] This intermediate can then be reduced to yield the final alcohol product, 2,2,6,6-tetrachlorocyclohexanol. The choice of reducing agent would be critical to control the stereochemistry of the hydroxyl group.

Part 1: Crystal Structure Analysis

The definitive determination of a molecule's solid-state structure is achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice.

Methodology: Single-Crystal X-ray Diffraction

The workflow for determining a crystal structure is a multi-step process that demands precision at each stage. The primary objective is to grow a high-quality single crystal, which is then exposed to an X-ray beam to generate a diffraction pattern. The analysis of this pattern reveals the electron density distribution within the crystal, from which the molecular structure is solved and refined.

Below is a standardized protocol for the crystallographic analysis of a small organic molecule like 2,2,6,6-tetrachlorocyclohexanol.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Dissolve the purified 2,2,6,6-tetrachlorocyclohexanol in a suitable solvent or a mixture of solvents (e.g., ethanol, hexane, or ethyl acetate).

-

Employ a slow evaporation technique at a constant temperature to allow for the gradual formation of well-ordered single crystals. Other methods like slow cooling or vapor diffusion may also be explored.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable, defect-free crystal and mount it on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα, λ = 0.71073 Å) and an area detector.[8] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Data Processing:

-

Integrate the raw diffraction images to determine the intensities of the reflections.

-

Apply corrections for factors such as absorption, using multi-scan techniques (e.g., SADABS).[8]

-

-

Structure Solution and Refinement:

-

Solve the structure using direct methods (e.g., SHELXS) to obtain an initial model of the molecule.[8]

-

Refine the structural model by full-matrix least-squares on F² (e.g., using SHELXL), adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.[8]

-

-

Validation:

-

The final refined structure is validated using software tools to check for geometric consistency and other quality metrics.

-

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Predicted Crystallographic Properties and Intermolecular Interactions

In the absence of experimental data for 2,2,6,6-tetrachlorocyclohexanol, we can predict its solid-state characteristics based on analogous structures. Halogenated organic molecules often exhibit specific intermolecular interactions that govern their crystal packing.[8]

-

Hydrogen Bonding: The most significant intermolecular interaction would be the hydrogen bond formed between the hydroxyl group of one molecule and an electronegative atom (oxygen or chlorine) of a neighboring molecule. This is a primary driver in the crystal packing of alcohols.

-

Halogen Bonding: Chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. These Cl···Cl or Cl···O interactions, though weaker than hydrogen bonds, can play a crucial role in the overall crystal architecture.[8]

-

Van der Waals Forces: Dispersive forces will also contribute significantly to the crystal lattice energy.

The crystal packing will likely adopt a arrangement that maximizes these stabilizing interactions while minimizing steric repulsion between the bulky chlorine atoms.

Table 1: Expected Intramolecular Geometry of 2,2,6,6-Tetrachlorocyclohexanol

| Parameter | Expected Value | Justification |

| C-C Bond Length (ring) | ~1.53 - 1.54 Å | Standard sp³-sp³ carbon single bond. |

| C-O Bond Length | ~1.43 Å | Typical for a secondary alcohol. |

| C-Cl Bond Length | ~1.77 - 1.79 Å | Standard sp³ carbon-chlorine bond. |

| C-C-C Bond Angle (ring) | ~111° | Close to the tetrahedral angle, typical for a chair conformation.[9] |

| C-C-O Bond Angle | ~109.5° | Near the ideal tetrahedral angle. |

| C-C-Cl Bond Angle | ~109.5° | Near the ideal tetrahedral angle. |

Part 2: Conformational Analysis

The cyclohexane ring is not planar and exists in several conformations, with the "chair" form being the most stable.[4][9] For substituted cyclohexanes, the spatial arrangement of substituents determines the relative stability of the possible chair conformations.

Chair Conformations and Steric Considerations

The cyclohexane ring can undergo a "ring flip," interconverting two chair conformations. In this process, all axial substituents become equatorial, and all equatorial substituents become axial.[4] For 2,2,6,6-tetrachlorocyclohexanol, the key determinant of conformational preference is the position of the hydroxyl group.

Two possible chair conformations exist:

-

Equatorial-OH: The hydroxyl group occupies an equatorial position.

-

Axial-OH: The hydroxyl group occupies an axial position.

The bulky geminal dichloro groups at C2 and C6 are fixed in their respective axial and equatorial positions. The critical factor influencing the conformational equilibrium is the steric strain introduced by the substituents. The most significant source of strain in the axial conformation is the 1,3-diaxial interaction , a repulsive force between an axial substituent and the other two axial atoms on the same face of the ring.[9][10]

In the case of 2,2,6,6-tetrachlorocyclohexanol, an axial hydroxyl group at C1 would experience severe 1,3-diaxial repulsion with the axial chlorine atoms at C2 and C6. This high degree of steric hindrance would significantly destabilize this conformer. Consequently, the conformational equilibrium is expected to overwhelmingly favor the structure where the hydroxyl group is in the more spacious equatorial position.

Sources

- 1. 2,2,6,6-Tetrachlorocyclohexanol | C6H8Cl4O | CID 92061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,6,6-tetrachlorocyclohexanol CAS#56207-45-5 | Regulatory Information | GCIS-ChemRadar [chemradar.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. US3927106A - Preparation of tetrachlorocyclo-hexanone - Google Patents [patents.google.com]

- 6. CA1064521A - 2,2,6,6-tetrahalocyclohexanone - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 2,2,6,6-Tetrachlorocyclohexanol

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a highly substituted alicyclic compound, 2,2,6,6-tetrachlorocyclohexanol (CAS: 56207-45-5) presents unique steric and electronic properties that make it a valuable, rigid building block in organic synthesis and drug development. This whitepaper provides a comprehensive analysis of its structural dynamics, physicochemical properties, and field-proven synthetic workflows. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, emphasizing the causality behind molecular behavior and the self-validating mechanisms required to ensure synthetic integrity.

Physicochemical Profiling and Structural Causality

The dense halogenation of the cyclohexane ring fundamentally alters the physical properties of the molecule compared to its unsubstituted analog, cyclohexanol. The presence of four highly electronegative chlorine atoms adjacent to the hydroxyl-bearing carbon induces significant dipole moments and steric bulk.

Quantitative Data Summary

| Property | Value | Causality / Scientific Significance |

| CAS Registry Number | 56207-45-5 | Unique identifier for regulatory tracking[1]. |

| Molecular Formula | C₆H₈Cl₄O | Indicates high halogenation density[1]. |

| Molecular Weight | 237.94 g/mol | Significant mass shift (+136 Da) from cyclohexanol, critical for MS validation[2]. |

| Melting Point | 55–60 °C | Solid at room temperature. The steric bulk of four chlorine atoms restricts optimal crystal lattice packing[3]. |

| Boiling Point | ~339.5 °C (est.) | High boiling point due to strong dipole-dipole interactions and increased London dispersion forces from the massive chlorine atoms[2]. |

| Density | ~1.56 g/cm³ | Significantly denser than water, typical for polyhalogenated alicyclics[3]. |

| LogP (Octanol/Water) | 2.879 | Moderate lipophilicity; the hydrophobic nature of the C-Cl bonds outweighs the hydrogen-bonding capacity of the single hydroxyl group[2]. |

| Water Solubility | ~3.7 × 10⁻⁴ mol/L | Poor aqueous solubility dictates the use of organic solvents (e.g., DCM, EtOH) in downstream reactions[2]. |

Stereochemical and Mechanistic Insights

The 2,2,6,6-tetrachloro substitution pattern forces the cyclohexane ring into a highly specific conformational state. To minimize 1,3-diaxial interactions, the bulky chlorine atoms dictate the chair conformation. The hydroxyl group at C1 is sterically shielded by the adjacent equatorial and axial chlorines at C2 and C6.

Application Insight: This intense steric shielding makes the hydroxyl group significantly less reactive toward bulky electrophiles. In drug development, this property can be leveraged when orthogonal protection strategies are required; the hydroxyl group is naturally "protected" by its steric environment, allowing reactions to occur elsewhere on a complex molecular scaffold without requiring additional protecting group chemistry.

Validated Synthetic Methodologies

The synthesis of 2,2,6,6-tetrachlorocyclohexanol is a two-step process starting from cyclohexanone. Successful execution relies on controlling the rate-determining enolization step during chlorination and selecting a chemoselective reducing agent for the intermediate ketone.

Synthetic Workflow

Synthetic workflow and validation for 2,2,6,6-tetrachlorocyclohexanol.

Protocol 1: Electrophilic α-Chlorination of Cyclohexanone

-

Objective: Synthesize the intermediate 2,2,6,6-tetrachlorocyclohexanone.

-

Causality: Direct chlorination of cyclohexanone is sluggish. We utilize a catalyst (such as tributylphosphine or water in a carboxylic acid solvent) to accelerate the enolization of the ketone. Enolization is the rate-determining step; once the enol is formed, electrophilic attack by Cl₂ is rapid[4][5].

Step-by-Step Methodology:

-

Setup: In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and gas dispersion tube, dissolve 0.5 mol of cyclohexanone in 150 mL of glacial acetic acid containing 10% water (acting as the enolization catalyst)[5].

-

Chlorination: Heat the mixture to 60 °C. Bubble chlorine gas (Cl₂) through the dispersion tube at a controlled rate. (Caution: Conduct in a highly efficient fume hood.)

-

Stoichiometry Control: Maintain Cl₂ flow until exactly 2.2 moles of Cl₂ have been absorbed. The slight excess ensures complete tetra-chlorination without pushing toward pentachlorination, which occurs if the molar ratio exceeds 4.5:1[5].

-

Self-Validation (In-Process): Sample the reaction mixture every 2 hours. Analyze via GC-MS. The reaction is validated as complete when the starting material (m/z 98) is consumed, yielding a primary peak with the distinct isotopic signature of a tetra-chlorinated compound (m/z ~236, with a 77:100:49:10:1 isotopic ratio).

-

Workup: Purge the system with nitrogen to remove unreacted Cl₂ and HCl gas. Extract with dichloromethane, wash with saturated NaHCO₃, and concentrate in vacuo to yield 2,2,6,6-tetrachlorocyclohexanone.

Protocol 2: Chemoselective Reduction to 2,2,6,6-Tetrachlorocyclohexanol

-

Objective: Reduce the carbonyl group without triggering reductive dechlorination.

-

Causality: Strong reducing agents (like LiAlH₄ at elevated temperatures) or catalytic hydrogenation (Pd/C + H₂) risk cleaving the labile C-Cl bonds. Sodium borohydride (NaBH₄) in ethanol provides the perfect balance of nucleophilic hydride transfer to the carbonyl while leaving the alpha-chlorines intact.

Step-by-Step Methodology:

-

Setup: Dissolve the crude 2,2,6,6-tetrachlorocyclohexanone (0.4 mol) in 200 mL of absolute ethanol. Cool the flask to 0 °C in an ice bath to control the exothermic reduction.

-

Reduction: Slowly add NaBH₄ (0.15 mol, slight molar excess of hydride) in small portions over 30 minutes. The low temperature prevents unwanted side reactions.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Self-Validation (In-Process): Perform FTIR spectroscopy on a worked-up aliquot. The protocol is validated when the sharp C=O stretch at ~1715 cm⁻¹ completely disappears, replaced by a broad O-H stretch at ~3300–3400 cm⁻¹.

-

Isolation: Quench the reaction carefully with 1M HCl until H₂ gas evolution ceases. Evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield the target 2,2,6,6-tetrachlorocyclohexanol[1].

Applications in Advanced Synthesis

In pharmaceutical and fine chemical manufacturing, 2,2,6,6-tetrachlorocyclohexanol and its ketone precursor are highly valued. The ketone intermediate is a critical industrial precursor for the synthesis of pyrogallol (benzene-1,2,3-triol) via hydrolysis—a compound extensively used in pharmaceuticals, agrochemicals, and oxygen scavengers[4]. The alcohol itself serves as a rigid, sterically hindered building block for synthesizing specialized alicyclic derivatives where specific spatial geometries are required to probe enzyme active sites.

References

-

National Center for Biotechnology Information (NIH). "2,2,6,6-Tetrachlorocyclohexanol | CID 92061." PubChem.[Link]

-

Cheméo. "Chemical Properties of 2,2,6,6-Tetrachlorocyclohexanol (CAS 56207-45-5)." Cheméo Database.[Link]

- Google Patents. "CA1064521A - 2,2,6,6-tetrahalocyclohexanone.

- Google Patents. "JPH1171320A - Method for producing 2,2,6,6-tetrachlorocyclohexanone.

Sources

- 1. 2,2,6,6-Tetrachlorocyclohexanol | C6H8Cl4O | CID 92061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,6,6-Tetrachlorocyclohexanol (CAS 56207-45-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. CA1064521A - 2,2,6,6-tetrahalocyclohexanone - Google Patents [patents.google.com]

- 5. JPH1171320A - Method for producing 2,2,6,6-tetrachlorocyclohexanone - Google Patents [patents.google.com]

Synthesis and Mechanistic Evaluation of 2,2,6,6-Tetrachlorocyclohexanol from Cyclohexanone: A Technical Guide

Executive Summary

The transformation of cyclohexanone into 2,2,6,6-tetrachlorocyclohexanol is a sophisticated two-stage synthetic process that demands precise control over electrophilic halogenation and chemoselective reduction. This guide provides an in-depth mechanistic analysis of the pathway, detailing the causality behind specific reagent selections and outlining self-validating experimental protocols designed for high-yield, high-purity synthesis.

Mechanistic Pathway: Exhaustive Alpha-Chlorination

The first stage of the synthesis involves the exhaustive chlorination of cyclohexanone to form the highly sterically hindered intermediate, 2,2,6,6-tetrachlorocyclohexanone.

Enolization and Electrophilic Attack

The reaction relies on the acid-catalyzed enolization of cyclohexanone. In the presence of an acidic proton source, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the removal of an α -proton to form an enol. The electron-rich double bond of the enol then attacks the electrophilic chlorine molecule ( Cl2 ), yielding 2-chlorocyclohexanone and releasing hydrogen chloride ( HCl ).

The Inductive Effect and Iterative Halogenation

As chlorine atoms are sequentially added to the α -positions (C2 and C6), their strong electron-withdrawing inductive effect significantly increases the acidity of the remaining α -protons. This electronic effect facilitates further enolization despite the increasing steric bulk around the carbonyl center. The process repeats iteratively until all four α -protons are replaced, yielding 2,2,6,6-tetrachlorocyclohexanone, a compound characterized by a melting point of 82–84°C 1.

Causality of Solvent Choice: Glacial acetic acid is the optimal solvent for this transformation. It acts as a polar, protic medium that drives the necessary acid-catalyzed enolization without introducing water, which would otherwise risk the hydrolysis of the highly reactive chlorinated intermediate 2. Alternatively, specific organophosphorus catalysts, such as tributylphosphine, can be utilized to drive the chlorination in molten or non-polar states [[3]]().

Mechanistic Pathway: Chemoselective Carbonyl Reduction

The second stage requires the reduction of the carbonyl group of 2,2,6,6-tetrachlorocyclohexanone to a hydroxyl group, yielding 2,2,6,6-tetrachlorocyclohexanol, a stable cyclic alcohol with a molecular weight of 237.94 g/mol 4.

Reagent Causality and Avoidance of Reductive Dechlorination

The four bulky chlorine atoms at the C2 and C6 positions create immense steric shielding and render the carbon-chlorine bonds susceptible to cleavage by strong nucleophiles. Utilizing a strong reducing agent like Lithium Aluminum Hydride ( LiAlH4 ) poses a severe risk of reductive dechlorination (replacing C−Cl bonds with C−H bonds). Therefore, Sodium Borohydride ( NaBH4 ) in a mild alcoholic solvent (e.g., ethanol) is strictly required. NaBH4 provides a highly chemoselective hydride transfer that exclusively targets the carbonyl carbon without displacing the α -chlorines.

Stereochemical Dynamics

The hydride ( H− ) must navigate the steric bulk of the equatorial and axial chlorines. The attack trajectory (Bürgi-Dunitz angle) is highly restricted, forcing the hydride to attack from the least hindered face. This pushes the resulting alkoxide oxygen into the more sterically demanding position, which subsequently abstracts a proton from the ethanol solvent to form the final hydroxyl group.

Fig 1: Two-stage mechanistic pathway from cyclohexanone to 2,2,6,6-tetrachlorocyclohexanol.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory analytical checkpoints to verify the success of each stage before proceeding.

Phase 1: Synthesis of 2,2,6,6-Tetrachlorocyclohexanone

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas dispersion tube reaching near the bottom, and a reflux condenser linked to a caustic scrubber to neutralize evolving HCl gas.

-

Reaction: Dissolve 1.0 equivalent of cyclohexanone in glacial acetic acid.

-

Halogenation: Bubble excess chlorine gas ( Cl2 ) through the solution. Because the initial chlorination is highly exothermic, maintain the reaction temperature strictly between 20–30°C using an external ice bath 2.

-

Validation Checkpoint 1 (GC-MS): Pull a 0.5 mL reaction aliquot. Analyze via GC-MS. The reaction is complete only when the molecular ion peak corresponding to the tetrachloro derivative ( m/z≈234 ) dominates, and peaks for mono-, di-, and trichloro intermediates have vanished.

-

Isolation: Pour the reaction mixture over crushed ice. Filter the resulting precipitate and recrystallize from hot ethanol.

-

Validation Checkpoint 2 (Melting Point): Measure the melting point of the dried crystals. A sharp melting point at 82–84°C confirms the purity of the 2,2,6,6-tetrachlorocyclohexanone intermediate 1. Do not proceed to Phase 2 if the melting point is depressed.

Phase 2: Chemoselective Reduction to 2,2,6,6-Tetrachlorocyclohexanol

-

Setup: Dissolve the purified 2,2,6,6-tetrachlorocyclohexanone in absolute ethanol in a round-bottom flask and cool to 0°C using an ice bath.

-

Reduction: Slowly add 1.2 equivalents of NaBH4 in small portions to control the evolution of hydrogen gas and prevent exothermic spikes.

-

Stirring: Allow the mixture to stir for 2 hours, gradually warming to room temperature.

-

Quenching & Extraction: Carefully quench the reaction with dilute HCl to neutralize excess hydride. Extract the aqueous layer with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Validation Checkpoint 3 (FTIR): Perform FTIR spectroscopy on the isolated solid. The protocol is validated as successful when the strong carbonyl ( C=O ) stretch at ∼1766 cm−1 is completely absent, replaced by a broad hydroxyl ( O−H ) stretch at ∼3300 cm−1 .

Fig 2: Experimental workflow featuring self-validating analytical checkpoints.

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical properties of the starting material, intermediate, and final product to aid in analytical verification 1, 4.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Key Spectral Feature (IR) |

| Cyclohexanone | C6H10O | 98.15 | -16.4 | 155.6 | 0.947 | C=O stretch ∼1715 cm−1 |

| 2,2,6,6-Tetrachlorocyclohexanone | C6H6Cl4O | 235.92 | 82 - 84 | 329.4 | 1.53 | C=O stretch ∼1766 cm−1 |

| 2,2,6,6-Tetrachlorocyclohexanol | C6H8Cl4O | 237.94 | 111.4 | 316.1 | N/A | O−H stretch ∼3300 cm−1 |

References

-

Title: 2-chlorocyclohexanone - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL: [Link]

- Title: US4250341A - 2,2,6,6-Tetrachloro (or bromo)

-

Title: Cas 3776-30-5, 2,2,6,6-tetrachlorocyclohexan-1-one Source: LookChem URL: [Link]

-

Title: Chemical Properties of 2,2,6,6-Tetrachlorocyclohexanol (CAS 56207-45-5) Source: Cheméo URL: [Link]

Sources

Steric Hindrance and Electronic Deactivation in 2,2,6,6-Tetrachlorocyclohexanol: A Mechanistic Whitepaper

Executive Summary

In the landscape of organic synthesis and drug development, understanding the limits of molecular reactivity is just as critical as understanding reactive pathways. 2,2,6,6-Tetrachlorocyclohexanol (TCCH) serves as an extreme model compound for studying chemical inertness. With a molecular weight of 237.94 g/mol [1], this molecule features a highly constrained architecture that renders it nearly impervious to standard oxidative transformations. This whitepaper dissects the dual forces—severe steric hindrance and profound electronic deactivation—that govern the non-reactivity of TCCH, providing application scientists with a framework for predicting reactivity in heavily halogenated cyclic systems.

The Steric Paradigm: 1,3-Diaxial Shielding

The chemical behavior of a secondary alcohol is largely dictated by the accessibility of its hydroxyl group and the geminal proton (the hydrogen atom attached to the same carbon, C1). In a standard cyclohexane chair conformation, these functional groups are typically accessible to incoming reagents.

However, the substitution pattern in 2,2,6,6-tetrachlorocyclohexanol erects a formidable physical barrier[1].

-

The Steric Cage: The C2 and C6 carbons are each disubstituted with bulky chlorine atoms. Regardless of whether the C1 hydroxyl group assumes an axial or equatorial position, it is invariably flanked by two axial chlorines and two equatorial chlorines.

-

Transition State Blocking: Oxidation of a secondary alcohol to a ketone requires the oxidant to access the geminal proton to form a carbonyl-like transition state[2]. In TCCH, the van der Waals radii of the four adjacent chlorine atoms create a "steric cage." An incoming bulky oxidant is physically repelled by these halogens, preventing the necessary trajectory of attack[3].

Electronic Effects: Inductive Deactivation

Physical shielding only accounts for half of TCCH's inertness. The molecule is also severely deactivated on an electronic level due to the high electronegativity of chlorine.

-

Strong -I Inductive Effect: The four alpha-chlorine atoms exert a massive electron-withdrawing inductive pull (-I effect) through the sigma bonds.

-

Proton Polarization Shift: This cumulative inductive withdrawal drastically reduces the electron density around the C1 carbon. Consequently, the geminal hydrogen experiences the "lowest negative polarization" possible in such a cyclic system[3].

-

Mechanistic Failure: Many oxidation mechanisms (such as those utilizing hypobromous acid) rely on the electrophilic attack or hydride abstraction of the geminal proton. Because the proton in TCCH lacks the requisite negative polarization, the fundamental electronic requirements for the transition state cannot be met, rendering the proton chemically inert[2].

Logic pathway illustrating how steric and electronic factors cause chemical inertness in TCCH.

Quantitative Analysis of Oxidation Efficacy

To contextualize the extreme deactivation of TCCH, we compare its reactivity against other substituted cyclohexanols using a standardized, highly potent aqueous-acetonitrile oxidation system (NaBrO₃/NaHSO₃)[3].

Table 1: Comparative Oxidation Efficacy of Substituted Cyclohexanols

| Substrate | Substitution Pattern | Electronic Effect | Steric Hindrance | Conversion (%) |

| Cyclohexanol | None | Neutral | Low | >95% |

| 2,2,6,6-Tetramethylcyclohexanol | +I (Alkyl) | Electron-Donating | High | ~15-20% |

| 2,2,6,6-Tetrachlorocyclohexanol | -I (Halogen) | Strongly Electron-Withdrawing | Extreme | 0% (No Reaction) |

Data synthesized from comparative oxidation studies demonstrating the failure of TCCH oxidation[2][3].

Experimental Protocol: Validating Chemical Inertness

To empirically prove the causality of this inertness, we utilize a self-validating experimental protocol. We employ the, which generates hypobromous acid (HOBr) in situ. This oxidant is highly effective for secondary alcohols; its failure here definitively isolates the cause to the substrate's structural barriers[3].

Step-by-Step Methodology

Objective: To confirm the 100% recovery of unreacted TCCH, proving that the lack of product is due to fundamental inertness rather than intermediate degradation.

-

Substrate Preparation: Dissolve 1.0 mmol of 2,2,6,6-tetrachlorocyclohexanol (CAS: 56207-45-5)[4][5] in 2.0 mL of HPLC-grade acetonitrile.

-

Oxidant Activation: In a separate vial, dissolve 1.2 mmol of NaBrO₃ in 1.1 mL of DI water. Add this aqueous solution to the substrate mixture.

-

In Situ Generation: Slowly add 1.2 mmol of NaHSO₃ (dissolved in 1.1 mL of DI water) to the reaction mixture at 21°C. Causality Note: This specific redox couple continuously generates HOBr. The slow addition prevents thermal runaway while maintaining a high local concentration of the electrophilic oxidant.

-

Incubation & Monitoring: Stir the reaction continuously for 24 hours. Monitor via GC-MS at 2-hour intervals. Observation: No product peak will emerge due to the physical blocking of the transition state.

-

Quenching (Self-Validation Step): Add 2.0 mL of saturated Na₂S₂O₃ solution. Causality Note: This is a critical safety and validation step. It instantly neutralizes unreacted bromate and HOBr, freezing the chemical state of the system and ensuring no post-extraction artifacts occur.

-

Analytical Validation: Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the organic layer over MgSO₄, concentrate under vacuum, and analyze via ¹H NMR (CDCl₃) and GC-MS. The analysis will confirm a 100% recovery of the unreacted starting material, validating the hypothesis of total chemical inertness[2].

Step-by-step experimental workflow for evaluating the oxidation resistance of TCCH.

Conclusion

The failure to oxidize 2,2,6,6-tetrachlorocyclohexanol is not a failure of the reagent, but a masterclass in molecular defense mechanisms. The combination of a dense steric cage (van der Waals repulsion) and profound electronic deactivation (inductive withdrawal preventing proton polarization) creates a self-reinforcing system of chemical inertness. For drug development professionals, TCCH serves as a vital benchmark for designing metabolically stable, oxidation-resistant cyclic scaffolds.

References

-

PubChem Compound Summary for CID 92061: 2,2,6,6-Tetrachlorocyclohexanol Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Chemical Properties of 2,2,6,6-Tetrachlorocyclohexanol (CAS 56207-45-5) Source: Cheméo Database URL:[Link]

-

Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO₃/NaHSO₃ Reagent: pH Dependence, Stoichiometry, Substrates and Origin of Selectivity Source: Tetrahedron (Elsevier) / ResearchGate URL:[Link]

Sources

- 1. 2,2,6,6-Tetrachlorocyclohexanol | C6H8Cl4O | CID 92061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,2,6,6-Tetrachlorocyclohexanol/CAS:56207-45-5-HXCHEM [hxchem.net]

- 5. 2,2,6,6-Tetrachlorocyclohexanol (CAS 56207-45-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to the Chemistry and Potential Applications of 2,2,6,6-Tetrachlorocyclohexanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of chemical synthesis and drug discovery is in a perpetual state of exploration, seeking novel molecular scaffolds that offer unique properties and biological activities. Within this context, halogenated organic compounds, particularly those with a cyclic structure, represent a compelling, albeit challenging, area of research. This technical guide provides a comprehensive overview of 2,2,6,6-tetrachlorocyclohexanol and its potential derivatives. While direct literature on the derivatives of this specific molecule is nascent, this document, written from the perspective of a Senior Application Scientist, extrapolates from the known chemistry of the parent compound, analogous polychlorinated systems, and established principles of organic synthesis and toxicology. We will delve into the synthesis of the core structure, explore plausible derivatization pathways, and, through structure-activity relationship analysis of related compounds, project potential biological activities and toxicological considerations. This guide aims to equip researchers and drug development professionals with a foundational understanding and a forward-looking perspective on this intriguing class of molecules.

The 2,2,6,6-Tetrachlorocyclohexanol Scaffold: Synthesis and Known Reactivity

The journey into the derivatives of 2,2,6,6-tetrachlorocyclohexanol begins with a firm grasp of the parent molecule. This highly chlorinated cyclic alcohol is not a widely commercialized compound, but its synthesis is achievable through the exhaustive chlorination of cyclohexanol or its oxidized counterpart, cyclohexanone.

Synthesis of the Core Structure

The preparation of the closely related 2,2,6,6-tetrachlorocyclohexanone from cyclohexanol has been documented. This reaction proceeds via the chlorination of cyclohexanol, likely through a series of alpha-chlorination steps on the corresponding ketone.

A plausible synthetic pathway to 2,2,6,6-tetrachlorocyclohexanol would involve the reduction of the corresponding ketone, 2,2,6,6-tetrachlorocyclohexanone.

Experimental Protocol: Synthesis of 2,2,6,6-Tetrachlorocyclohexanone (Illustrative)

-

Objective: To synthesize 2,2,6,6-tetrachlorocyclohexanone from cyclohexanone.

-

Reaction: Cyclohexanone + 4 Cl₂ → 2,2,6,6-Tetrachlorocyclohexanone + 4 HCl

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, charge cyclohexanone and a suitable solvent (e.g., water or a chlorinated solvent).

-

Cool the reaction mixture in an ice bath.

-

Bubble chlorine gas through the stirred solution. The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, or initiated by UV light for free-radical halogenation.[1][2]

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with a basic solution (e.g., sodium bicarbonate) to neutralize HCl, followed by extraction with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or distillation.

-

The subsequent reduction of the ketone to the desired 2,2,6,6-tetrachlorocyclohexanol can be achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride. The stereochemical outcome of this reduction would be of interest, potentially yielding both cis and trans isomers.

Known Applications: An Intermediate in Pyrogallol Synthesis

The primary documented application of 2,2,6,6-tetrachlorocyclohexanone is as a key intermediate in the synthesis of pyrogallol, a compound with various industrial uses, including as a photographic developer and in the manufacturing of certain dyes and pharmaceuticals.[3] The process involves the hydrolysis of the tetrachlorinated ketone.[3]

Predicted Derivatization Pathways of 2,2,6,6-Tetrachlorocyclohexanol

The presence of a secondary alcohol functional group on the 2,2,6,6-tetrachlorocyclohexanol scaffold opens up a variety of potential derivatization reactions. However, the steric hindrance imposed by the four chlorine atoms in the 2 and 6 positions will significantly influence the reactivity of the hydroxyl group.

Esterification

Esterification is a fundamental reaction of alcohols. The reaction of 2,2,6,6-tetrachlorocyclohexanol with acyl chlorides or acid anhydrides in the presence of a base would be a primary route to ester derivatives. The choice of base and reaction conditions will be critical to overcome the steric hindrance.

Experimental Protocol: Esterification of a Hindered Secondary Alcohol (General)

-

Objective: To synthesize an ester derivative from a sterically hindered secondary alcohol.

-

Reaction: R-OH + R'-COCl → R-O-CO-R' + HCl

-

Procedure:

-

Dissolve the hindered alcohol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a non-nucleophilic base (e.g., pyridine, triethylamine, or for very hindered alcohols, a stronger base like 4-dimethylaminopyridine (DMAP) as a catalyst).

-

Cool the mixture in an ice bath.

-

Slowly add the acyl chloride or anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Work-up involves washing with dilute acid, water, and brine, followed by drying and solvent evaporation.

-

Purification is typically achieved by column chromatography.[4]

-

Etherification

The synthesis of ether derivatives can be approached through several methods, with the Williamson ether synthesis being a classic example. However, due to the steric hindrance of the secondary alcohol, this SN2 reaction may be challenging. Alternative methods, such as acid-catalyzed dehydration or reductive etherification, could be more viable.[5][6][7][8]

Dehydration

Acid-catalyzed dehydration of 2,2,6,6-tetrachlorocyclohexanol would be expected to yield 2,6,6-trichlorocyclohex-1-ene. The reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a carbocation, and subsequent elimination of a proton.[9][10][11][12]

Oxidation

Oxidation of the secondary alcohol would lead back to the 2,2,6,6-tetrachlorocyclohexanone. A variety of oxidizing agents can be employed for this transformation.

Caption: Potential derivatization pathways of 2,2,6,6-tetrachlorocyclohexanol.

Predicted Biological Activities and Structure-Activity Relationships

While no specific biological activities have been reported for derivatives of 2,2,6,6-tetrachlorocyclohexanol, we can infer potential activities by examining related organochlorine compounds, many of which have been extensively studied as insecticides.[13][14][15]

Organochlorine insecticides are broadly classified into DDT-type compounds and chlorinated alicyclics.[16][17] The latter category, which includes our target scaffold, often exerts its neurotoxic effects by interfering with the gamma-aminobutyric acid (GABA) receptor-chloride ionophore complex in the central nervous system.[18]

Table 1: Structure-Activity Relationship (SAR) Considerations for Chlorinated Alicyclic Compounds

| Feature | Influence on Biological Activity |

| Lipophilicity | Generally, increased lipophilicity enhances transport to the site of action in the nerve, but an optimal range exists.[13][15] |

| Steric Factors | The size, shape, and stereochemistry of the molecule are critical for binding to the target receptor.[13][15] |

| Electronic Effects | The electronegativity of the chlorine atoms can influence the binding affinity and overall toxicity.[13][15] |

Based on these principles, it is plausible that derivatives of 2,2,6,6-tetrachlorocyclohexanol could exhibit biocidal activity.[19][20][21][22] The nature of the derivative (e.g., ester vs. ether) and the specific substituents would modulate the lipophilicity and steric profile of the molecule, thereby influencing its potency and selectivity.

Furthermore, the introduction of chlorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity.[23][24] Therefore, derivatives of 2,2,6,6-tetrachlorocyclohexanol could be explored for a range of therapeutic applications, provided their toxicological profiles are favorable.

Toxicological Considerations

The extensive use and subsequent banning of many organochlorine pesticides highlight the significant toxicological risks associated with this class of compounds.[25] Key concerns include:

-

Persistence in the Environment: Many organochlorine compounds are resistant to degradation, leading to their accumulation in the environment.[26][27]

-

Bioaccumulation: Due to their lipophilicity, these compounds can accumulate in the fatty tissues of organisms, leading to biomagnification up the food chain.[26][28]

-

Neurotoxicity: As discussed, many organochlorine compounds are potent neurotoxins.[17][28][29]

-

Carcinogenicity and Endocrine Disruption: Some organochlorine compounds are known or suspected carcinogens and can interfere with the endocrine system.[26][30][31]

Given these well-established toxicological profiles for many organochlorine compounds, any research and development of 2,2,6,6-tetrachlorocyclohexanol derivatives must proceed with rigorous safety assessments.

Caption: Key toxicological concerns associated with organochlorine compounds.

Future Directions and Conclusion

The exploration of 2,2,6,6-tetrachlorocyclohexanol derivatives presents a frontier in the study of polychlorinated cyclic compounds. While the current body of direct scientific literature is limited, the foundational principles of organic chemistry and the extensive knowledge of related organochlorine compounds provide a solid framework for future research.

Key areas for future investigation include:

-

Development of efficient and stereoselective synthetic routes to 2,2,6,6-tetrachlorocyclohexanol and its derivatives.

-

Systematic derivatization to create a library of compounds with varying lipophilic and steric properties.

-

In-depth biological screening to identify potential applications in areas such as agriculture (as novel pesticides) and medicine.

-

Comprehensive toxicological evaluation to assess the environmental and human health risks associated with these novel compounds.

References

- Coats, J. R. (1990). Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. Environmental Health Perspectives, 87, 255–262.

- Chambers, J. E., & Carr, R. L. (1995).

- Coats, J. R. (1990). Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. PubMed.

- Coats, J. R. (1990). Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. PMC.

- Olson, K. R. (2012). CHLORINATED HYDROCARBON PESTICIDES. In Poisoning & Drug Overdose, 7e. AccessMedicine.

- Chemistry LibreTexts. (2021). Alkane Reactivity.

- Wikipedia. (2023). Organochlorine chemistry.

- Reddy, C. R., & Reddy, B. V. S. (2025). A General Method to Access Sterically Hindered and Complex Ethers.

- Kumar, R., & Singh, P. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Coohom. (2026). Chlorine and Saturated Hydrocarbons: A Reactivity Overview.

- Clark, J. (2023). alkanes and cycloalkanes with chlorine or bromine. Chemguide.

- Tanaka, K., & Ogasawara, K. (2018). DERIVATIZATION OF SECONDARY ALIPHATIC ALCOHOLS TO PICOLINATES – A NEW OPTION FOR HPLC ANALYSIS WITH CHIRAL STATIONARY PHASE Ke. HETEROCYCLES, Vol. 97, No. 1.

- Organic Chemistry Portal. (n.d.).

- Kumar, R., & Singh, P. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- Olson, K. R. (2012). CHLORINATED HYDROCARBON PESTICIDES. In Poisoning & Drug Overdose, 7e. AccessMedicine.

- EBSCO. (n.d.). Organochlorines (OCs) | Health and Medicine | Research Starters.

- Lin, S., & Baran, P. S. (2025).

- Shout Education. (n.d.). Reaction of Alkanes and Cycloalkanes With Chlorine or Bromine | ChemKey.

- Jackson, A., & Link, J. (2021). Identification of the Chlorine- and Bromine-Based Biocides - Task 1 of the NESC Assessment of Biocide Impacts on Life Support (L).

- Wang, C., & Zhang, X. (2021).

- Sun, G. (2013).

- Organic Syntheses. (n.d.). 2-chlorocyclohexanol.

- Mount Holyoke College. (n.d.).

- Rioux, C. L. (2006).

- Pohanish, R. P. (2002). [An outline of chloro-organic compound toxicology]. PubMed.

- Padró, J. M., & Trullols, E. (2013).

- University of Missouri–St. Louis. (n.d.).

- PubChem. (n.d.). 2,2,6,6-Tetrachlorocyclohexanol.

- Taylor & Francis. (n.d.). Chlorinated hydrocarbons – Knowledge and References.

- Mount Holyoke College. (n.d.).

- Google Patents. (n.d.). CA1064521A - 2,2,6,6-tetrahalocyclohexanone.

- Jayaraj, R., Megha, P., & Sreedev, P. (2016).

- Gunda, P., & Szabó, G. (1994). Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. The First Enzymatic Preparation of Optically Pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. PubMed.

- U.S. Environmental Protection Agency. (n.d.).

- Orazov, M. R., & Davis, M. E. (2015).

- Proyecto INMA. (n.d.). Organochlorine Compounds.

- Myneni, S. C. B. (2002).

- ITRC. (n.d.). Organic Biocides - HCB-1.

- Martyniuk, C. J. (2019). Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish. PMC.

- Chemistry LibreTexts. (2023).

- Organic Syntheses. (n.d.). 2-chlorocyclohexanone.

- Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism - Lesson.

- Michigan State University Department of Chemistry. (n.d.). c6H5Hc6H5.

- O'Brien, A. G., & Maruoka, K. (2017). Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy. Chemical Science (RSC Publishing).

- Ghampson, I. T., & Gounder, R. (2018).

- U.S. Army Research Laboratory. (1993). Synthesis of Primary-Alcohol-Terminated Polyepichlorohydrin with Molecular Weight of 4000 to 12000. DTIC.

- Ashenhurst, J. (2014).

Sources

- 1. Alkane Reactivity [www2.chemistry.msu.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. CA1064521A - 2,2,6,6-tetrahalocyclohexanone - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Effect of Alcohol Structure on the Kinetics of Etherification and Dehydration over Tungstated Zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. study.com [study.com]

- 13. DSpace [dr.lib.iastate.edu]

- 14. Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organochlorine chemistry - Wikipedia [en.wikipedia.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 20. par.nsf.gov [par.nsf.gov]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. hcb-1.itrcweb.org [hcb-1.itrcweb.org]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Organochlorines (OCs) | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 27. proyectoinma.org [proyectoinma.org]

- 28. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 29. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 30. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Dynamics, Dipole Moment, and Polarity of 2,2,6,6-Tetrachlorocyclohexanol: A Technical Guide

Executive Summary

2,2,6,6-Tetrachlorocyclohexanol (CAS RN: 56207-45-5) is a highly substituted cyclic alcohol characterized by extreme steric hindrance and complex electronic properties[1]. For researchers in drug development and computational chemistry, understanding its dipole moment and polarity is critical for modeling halogen bonding, predicting pharmacokinetics, and designing bioisosteres. This whitepaper provides an in-depth analysis of the molecule's conformational causality, vectorial dipole generation, and the self-validating protocols required to measure its physicochemical properties.

Conformational Causality and Steric Shielding

The structural core of is a cyclohexane ring, which predominantly adopts a chair conformation to minimize torsional strain[1]. The presence of four bulky chlorine atoms at the C2 and C6 positions (alpha to the hydroxyl group at C1) dictates the molecule's chemical behavior through severe steric shielding.

In the chair conformation, C2 and C6 each possess one axial and one equatorial chlorine atom. The hydroxyl group at C1 is forced into an equatorial position to avoid catastrophic 1,3-diaxial interactions with the axial chlorines at C2 and C6.

Causality in Chemical Reactivity: This rigid, sterically congested conformation directly impacts the molecule's reactivity. For instance, attempts to oxidize 2,2,6,6-tetrachlorocyclohexanol to its corresponding ketone using the highly chemoselective NaBrO₃/NaHSO₃ reagent completely fail. As demonstrated by, this failure is caused by two factors:

-

Physical Blockade: The four bulky halogens physically shield the geminal C1 hydrogen from equatorial attack by the oxidant[2].

-

Electronic Deactivation: The strong electron-withdrawing nature of the four chlorine atoms minimizes the negative polarization of the geminal hydrogen, rendering it chemically inert to the hypobromous acid active species[2].

Vectorial Origin of the Dipole Moment

The permanent dipole moment ( μ ) of 2,2,6,6-tetrachlorocyclohexanol is not merely a function of its polar bonds, but the precise vector addition of those bonds within the fixed chair conformation.

-

C-Cl Bond Contributions: The axial C-Cl bonds at C2 and C6 are parallel and point in the same vertical direction (relative to the ring's average plane), creating a massive, additive dipole vector. Conversely, the equatorial C-Cl bonds point outward and slightly in the opposite vertical direction, partially canceling the axial vertical vector but largely canceling each other horizontally.

-

C-O and O-H Contributions: The equatorial hydroxyl group adds a significant vector pointing outward from the ring.

Despite the apparent symmetry of the substitution pattern, the parallel alignment of the axial chlorines combined with the equatorial hydroxyl group results in a highly polar molecule with a strong net permanent dipole moment.

Vector addition logic for the net dipole moment of 2,2,6,6-tetrachlorocyclohexanol.

Polarity and Solvation Thermodynamics

Polarity is best quantified using Hansen Solubility Parameters (HSP), which divide total cohesive energy into Dispersion ( δD ), Polarity ( δP ), and Hydrogen Bonding ( δH ) forces. While the exact empirical HSP for the alcohol variant requires specific solvent-sphere testing, we can accurately infer its baseline polarity from its ketone analog, 2,2,6,6-tetrachlorocyclohexanone.

According to, the ketone analog exhibits an exceptionally high polarity parameter ( δP=14.0 MPa 1/2 ) driven by the aligned C-Cl dipoles[3]. 2,2,6,6-Tetrachlorocyclohexanol inherits this massive polarity vector, but will exhibit a significantly higher hydrogen-bonding parameter ( δH>10 MPa 1/2 ) due to the hydroxyl proton.

Quantitative Data Summary

| Parameter | Quantitative Value | Reference / Derivation |

| Molecular Weight | 237.939 g/mol | [1] |

| Exact Mass | 235.933 Da | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Ketone Analog Dispersion ( δD ) | 19.5 MPa 1/2 | [3] |

| Ketone Analog Polarity ( δP ) | 14.0 MPa 1/2 | [3] |

| Ketone Analog H-Bonding ( δH ) | 6.3 MPa 1/2 | [3] |

Self-Validating Experimental Protocols

To accurately determine the dipole moment and polarity of such a sterically hindered molecule, researchers must employ self-validating physical chemistry protocols that isolate solute-solvent interactions from solute-solute artifacts.

Protocol A: Determination of Permanent Dipole Moment

Causality of the Method: Dipole moments cannot be measured accurately in pure polar liquids due to solute-solute dipole alignment (dimerization or anti-parallel stacking). By measuring properties across a gradient of dilute solutions in a non-polar solvent and extrapolating to infinite dilution (the Halverstadt-Kumler method), we isolate the intrinsic dipole of a single molecule.

-

Solution Preparation: Prepare 5 to 7 solutions of 2,2,6,6-tetrachlorocyclohexanol in a strictly non-polar solvent (e.g., anhydrous cyclohexane) at varying mass fractions ( w2 ranging from 0.001 to 0.02).

-

Dielectric Constant ( ϵ ) Measurement: Use a precision LCR meter equipped with a liquid capacitance cell to measure the dielectric constant of each fraction at 25.0 °C.

-

Density ( ρ ) Measurement: Measure the density of each fraction using a vibrating tube densitometer. Reasoning: Density is required to convert weight fractions into molar volumes.

-

Refractive Index ( n ) Measurement: Measure the refractive index using an Abbe refractometer. Reasoning: The refractive index allows for the calculation of molar refraction, which accounts for the induced electronic polarizability. Subtracting this from total polarization isolates the permanent orientation polarization.

-

Infinite Dilution Extrapolation: Plot ϵ , ρ , and n2 against the mass fraction w2 . Extract the linear slopes ( α , β , γ ). The linearity of these plots self-validates the absence of solute aggregation.

-

Debye Calculation: Calculate the total molar polarization at infinite dilution and apply the Debye equation to solve for the permanent dipole moment ( μ ) in Debyes (D).

Self-validating experimental workflow for determining permanent dipole moment.

Protocol B: Empirical Determination of Hansen Solubility Parameters

-

Solvent Sphere Selection: Select a diverse panel of 40+ test solvents with well-documented HSP values spanning a wide 3D parameter space.

-

Binary Solvation Testing: Add 0.1 g of 2,2,6,6-tetrachlorocyclohexanol to 1.0 mL of each solvent. Agitate for 24 hours at 25 °C.

-

Scoring: Score each vial as 1 (fully dissolved/clear) or 0 (undissolved/turbid).

-

Algorithmic Fitting: Input the binary scores into HSP software to generate a 3D solubility sphere. The geometric center of the sphere represents the δD , δP , and δH of the solute.

Implications for Drug Development

The unique physicochemical profile of 2,2,6,6-tetrachlorocyclohexanol offers specific advantages in rational drug design:

-

Halogen Bonding (X-Bonding): The four chlorine atoms exhibit localized regions of positive electrostatic potential (sigma-holes) along the extension of the C-Cl bonds. Because the molecule has a rigid chair conformation, these sigma-holes are geometrically fixed, making it an excellent candidate for highly specific, directional halogen bonding with Lewis basic residues in target protein pockets.

-

Metabolic Stability: The extreme steric shielding that prevents its in vitro oxidation[2] translates to high resistance against cytochrome P450-mediated metabolism in vivo. It serves as a highly polar, yet metabolically inert, bioisostere for bulky aliphatic rings.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92061, 2,2,6,6-Tetrachlorocyclohexanol. Retrieved from[Link]

-

Bierenstiel, M., D'Hondt, P. J., & Schlaf, M. (2005). Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent: pH Dependence, Stoichiometry, Substrates and Origin of Selectivity. Tetrahedron, 61(21), 4911-4917. Retrieved from[Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from[Link]

Sources

extraction and isolation of 2,2,6,6-tetrachlorocyclohexanol from aqueous mixtures

Application Note & Protocol

Effective Strategies for the Extraction and Isolation of 2,2,6,6-Tetrachlorocyclohexanol from Aqueous Mixtures

Introduction

2,2,6,6-Tetrachlorocyclohexanol is a chlorinated organic compound whose presence in aqueous environments, often as a byproduct of industrial processes or water treatment, necessitates efficient methods for its removal and isolation.[1][2][3] Its chemical structure, featuring four chlorine atoms, imparts significant hydrophobicity, making it sparingly soluble in water but readily soluble in many organic solvents.[4] This application note provides a comprehensive guide for researchers, environmental scientists, and drug development professionals on robust and validated protocols for the extraction and subsequent purification of 2,2,6,6-tetrachlorocyclohexanol from aqueous matrices.

The methodologies detailed herein are based on fundamental chemical principles and are designed to ensure high recovery rates and purity of the final isolated compound. We will explore two primary extraction techniques: the classical Liquid-Liquid Extraction (LLE) and the more modern Solid-Phase Extraction (SPE). Both protocols are followed by a definitive purification step using recrystallization. The causality behind each procedural step is explained to provide a deeper understanding of the entire workflow, from initial sample handling to final product characterization.

Part 1: Physicochemical Properties & Safety Imperatives

A thorough understanding of the physicochemical properties of 2,2,6,6-tetrachlorocyclohexanol is paramount for designing an effective extraction and isolation strategy. These properties dictate the choice of solvents and techniques.

Table 1: Physicochemical Properties of 2,2,6,6-Tetrachlorocyclohexanol

| Property | Value | Unit | Source |

|---|---|---|---|

| CAS Number | 56207-45-5 | - | [4][5] |

| Molecular Formula | C₆H₈Cl₄O | - | [4][5] |

| Molecular Weight | 237.94 | g/mol | [4][5] |

| Melting Point (Tfus) | 384.58 (111.43 °C) | K | [4] |

| Boiling Point (Tboil) | 589.27 (316.12 °C) | K | [4] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 2.879 | - | [4] |

| Water Solubility (log10WS) | -3.43 | mol/L |[4] |

The high octanol/water partition coefficient (logP) of 2.879 indicates a strong preference for nonpolar environments over water, forming the scientific basis for the extraction protocols described.[4]

Safety and Handling Precautions

Working with chlorinated organic compounds and associated solvents requires strict adherence to safety protocols to minimize exposure and environmental contamination.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[6] All handling of the compound and chlorinated solvents must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7]

-

Solvent Handling: Chlorinated solvents can be toxic and may cause skin and eye irritation.[6] Avoid direct contact and ensure adequate ventilation. Store solvents in properly labeled, sealed containers in a designated solvent cabinet away from ignition sources.[8][9]

-

Waste Disposal: All chemical waste, including aqueous residues and used organic solvents, must be collected in appropriately labeled hazardous waste containers.[7] Do not mix chlorinated waste with other solvent waste streams to facilitate proper disposal and recycling.[8] Consult your institution's environmental health and safety guidelines for specific disposal procedures.

Part 2: Protocol 1 - Liquid-Liquid Extraction (LLE)

Principle of LLE: LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10][11] Given the high hydrophobicity (high logP) of 2,2,6,6-tetrachlorocyclohexanol, it will preferentially partition from the aqueous sample into a non-polar organic solvent.[4][12] The choice of solvent is critical; it must be immiscible with water, have a high affinity for the target analyte, a low boiling point for easy removal, and be relatively non-toxic. Dichloromethane (DCM) or ethyl acetate are excellent choices.

Experimental Workflow for LLE

Caption: Liquid-Liquid Extraction (LLE) workflow for 2,2,6,6-tetrachlorocyclohexanol.

Step-by-Step Protocol for LLE

-

Sample Preparation: Transfer a known volume (e.g., 250 mL) of the aqueous mixture containing 2,2,6,6-tetrachlorocyclohexanol into a 500 mL separatory funnel.

-

First Extraction: Add approximately 50 mL of dichloromethane (DCM) to the separatory funnel. Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release pressure. Shake vigorously for 1-2 minutes with periodic venting.

-

Causality: Vigorous shaking increases the surface area between the two phases, facilitating the efficient transfer of the hydrophobic analyte from the aqueous to the organic layer.

-

-

Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The denser DCM layer will be at the bottom.

-

Collection: Carefully drain the lower organic layer into a clean Erlenmeyer flask. Be careful not to allow any of the aqueous layer or emulsion at the interface to enter the flask.

-

Repeat Extraction: To maximize recovery, repeat the extraction process (steps 2-4) on the remaining aqueous layer two more times using fresh 50 mL portions of DCM. Combine all organic extracts in the same Erlenmeyer flask.

-

Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts and swirl. Continue adding until some of the drying agent flows freely, indicating all residual water has been absorbed.

-

Causality: Removing residual water is crucial as it can interfere with solvent evaporation and subsequent purification steps.

-

-

Concentration: Decant or filter the dried organic solution away from the sodium sulfate into a round-bottom flask. Remove the solvent using a rotary evaporator under reduced pressure to yield the crude solid 2,2,6,6-tetrachlorocyclohexanol.

Part 3: Protocol 2 - Solid-Phase Extraction (SPE)

Principle of SPE: SPE is a chromatographic technique used to extract analytes from a liquid sample by partitioning them between a solid stationary phase (sorbent) and the liquid mobile phase.[13][14] For a nonpolar compound like 2,2,6,6-tetrachlorocyclohexanol in a polar (aqueous) matrix, a reversed-phase (RP) sorbent, such as C18-bonded silica, is ideal.[15] The analyte is retained on the nonpolar sorbent via van der Waals forces while the polar matrix passes through. The analyte is then eluted with a small volume of a nonpolar organic solvent.[15]

Experimental Workflow for SPE

Caption: Reversed-Phase Solid-Phase Extraction (SPE) workflow.

Step-by-Step Protocol for SPE

-

Cartridge Selection: Select a reversed-phase SPE cartridge with a C18 (octadecyl) sorbent. The sorbent mass will depend on the expected analyte concentration and sample volume.

-

Conditioning: Condition the cartridge by passing 2-3 column volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile) through it, followed by 2-3 column volumes of purified water. Do not let the sorbent bed go dry.[16]

-

Causality: The organic solvent solvates the C18 chains, activating the stationary phase. The subsequent water wash displaces the organic solvent, preparing the sorbent for the aqueous sample.[16]

-

-

Sample Loading: Load the aqueous sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). The 2,2,6,6-tetrachlorocyclohexanol will be retained on the sorbent.

-

Washing: Wash the cartridge with 2-3 column volumes of purified water to remove any remaining polar impurities or salts that were not retained.

-

Elution: Elute the retained 2,2,6,6-tetrachlorocyclohexanol by passing a small volume (e.g., 2-5 mL) of a strong, nonpolar solvent like acetonitrile or ethyl acetate through the cartridge. Collect the eluate in a clean vial.

-

Concentration: Evaporate the solvent from the eluate, typically under a gentle stream of nitrogen, to obtain the crude solid product.

Part 4: Purification by Recrystallization

Principle of Recrystallization: The crude product obtained from either LLE or SPE will likely contain minor impurities. Recrystallization is a powerful technique for purifying solids.[17][18] The principle relies on selecting a solvent in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[19][20] Impurities, ideally, either remain soluble in the cold solvent or are insoluble in the hot solvent. As the hot, saturated solution cools slowly, the decreasing solubility forces the target compound to form a crystalline lattice, excluding impurities from its structure.[19]

Step-by-Step Protocol for Recrystallization

-

Solvent Selection: Test small amounts of the crude product with various solvents (e.g., hexane, ethanol, or a hexane/ethyl acetate mixture) to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the solid when hot but cause it to crystallize upon cooling.[19][21]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid completely dissolves.[17][19]

-

Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.[19]

-

Causality: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

-

-

Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[20][21]

-

Drying: Allow the crystals to dry completely, either by continuing to draw air through the funnel or by transferring them to a watch glass to air dry. The purity of the final product can be assessed by its melting point and other analytical techniques.

References

-

Cheméo. (n.d.). Chemical Properties of 2,2,6,6-Tetrachlorocyclohexanol (CAS 56207-45-5). Retrieved from [Link]

-

University of Rochester. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

-

European Chlorinated Solvents Association. (2016). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

-

European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

Biotage. (n.d.). Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

-

Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

-

Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

-

USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Veeprho. (2024). Solid-Phase Extraction (SPE). Retrieved from [Link]

-

PubChem. (n.d.). 2,2,6,6-Tetrachlorocyclohexanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

-

SCAN-test Method. (1999). Extractable organic chlorine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1979). Analysis Of Chlorinated Organic Compounds Formed During Chlorination Of Wastewater Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation of the hydrophilic and hydrophobic layers during liquid-liquid extraction (LLE) step. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Enhanced solubilization and extraction of hydrophobic bioactive compounds using water/ionic liquid mixtures. Retrieved from [Link]

-